molecular formula C4H4BrNO B11763250 4-Bromo-1H-pyrrol-2(5H)-one

4-Bromo-1H-pyrrol-2(5H)-one

Cat. No.: B11763250
M. Wt: 161.98 g/mol
InChI Key: VEEZQOWDCYDLEF-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrol-2(5H)-one is an organic compound with the molecular formula C4H4BrNO It is a brominated derivative of pyrrol-2-one, which is a five-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrrol-2(5H)-one typically involves the bromination of pyrrol-2-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of pyrrol-2-one.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution: Formation of N-substituted pyrrol-2-ones.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of pyrrol-2-one.

Scientific Research Applications

4-Bromo-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator of biological pathways. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

    4-Chloro-1H-pyrrol-2(5H)-one: Similar structure but with a chlorine atom instead of bromine.

    4-Iodo-1H-pyrrol-2(5H)-one: Similar structure but with an iodine atom instead of bromine.

    4-Fluoro-1H-pyrrol-2(5H)-one: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 4-Bromo-1H-pyrrol-2(5H)-one is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, iodo, and fluoro counterparts.

Properties

Molecular Formula

C4H4BrNO

Molecular Weight

161.98 g/mol

IUPAC Name

3-bromo-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C4H4BrNO/c5-3-1-4(7)6-2-3/h1H,2H2,(H,6,7)

InChI Key

VEEZQOWDCYDLEF-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)N1)Br

Origin of Product

United States

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